molecular formula C19H10Cl2O5 B2626646 4-(6,8-Dichloro-2-oxochromen-3-yl)-7-hydroxy-8-methylchromen-2-one CAS No. 859663-58-4

4-(6,8-Dichloro-2-oxochromen-3-yl)-7-hydroxy-8-methylchromen-2-one

Cat. No.: B2626646
CAS No.: 859663-58-4
M. Wt: 389.18
InChI Key: LLCKNYVFVAMTNR-UHFFFAOYSA-N
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Description

4-(6,8-Dichloro-2-oxochromen-3-yl)-7-hydroxy-8-methylchromen-2-one is a complex organic compound belonging to the coumarin family. Coumarins are known for their wide range of biological activities and applications in various fields such as medicine, biology, and chemistry. This particular compound is characterized by the presence of two chromen-2-one moieties, which are fused with chlorine and hydroxyl groups, enhancing its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,8-Dichloro-2-oxochromen-3-yl)-7-hydroxy-8-methylchromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 6,8-dichloro-2-oxochromen-3-carbaldehyde with 7-hydroxy-8-methylchromen-2-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(6,8-Dichloro-2-oxochromen-3-yl)-7-hydroxy-8-methylchromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(6,8-Dichloro-2-oxochromen-3-yl)-7-oxo-8-methylchromen-2-one.

    Reduction: Formation of 4-(6,8-Dichloro-2-oxochromen-3-yl)-7-hydroxy-8-methylchroman-2-one.

    Substitution: Formation of derivatives with substituted groups replacing the chlorine atoms.

Scientific Research Applications

4-(6,8-Dichloro-2-oxochromen-3-yl)-7-hydroxy-8-methylchromen-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(6,8-Dichloro-2-oxochromen-3-yl)-7-hydroxy-8-methylchromen-2-one involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and antifungal activities.

Comparison with Similar Compounds

Similar Compounds

    Monastrol: Ethyl 4-(3-hydroxyphenyl)-6-methyl-2-thioxo-1,3-dihydroprimidine-5-carboxylate.

    Coumarin: 2H-1-Benzopyran-2-one.

    Warfarin: 4-Hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one.

Uniqueness

4-(6,8-Dichloro-2-oxochromen-3-yl)-7-hydroxy-8-methylchromen-2-one is unique due to the presence of both chlorine and hydroxyl groups on the chromen-2-one moieties, which enhances its chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(6,8-dichloro-2-oxochromen-3-yl)-7-hydroxy-8-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Cl2O5/c1-8-15(22)3-2-11-12(7-16(23)25-17(8)11)13-5-9-4-10(20)6-14(21)18(9)26-19(13)24/h2-7,22H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCKNYVFVAMTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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